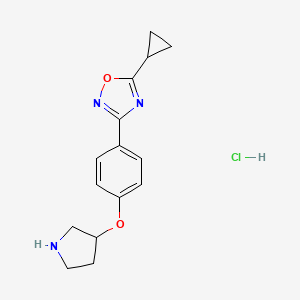
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide, also known as CPP-115, is a promising compound in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the inhibition of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to modulate the reward pathway in the brain, which can lead to a reduction in cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, one limitation is that this compound can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. One potential application is in the treatment of epilepsy, as this compound has been shown to reduce seizure activity in animal models. Additionally, this compound could be investigated as a potential treatment for other neurological disorders, such as anxiety and addiction. Further research is also needed to determine the optimal dosing and administration of this compound in humans.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the reaction of 3-(2,4-dichlorophenyl)-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyanomethylamine to yield this compound. The synthesis of this compound is a well-established process, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. This compound has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8(12(17)16-5-4-15)6-9-2-3-10(13)7-11(9)14/h2-3,7-8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKAHYDMCQKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
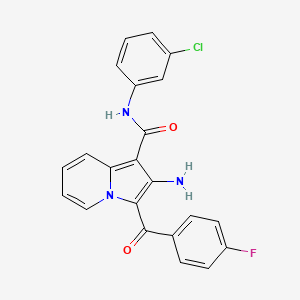
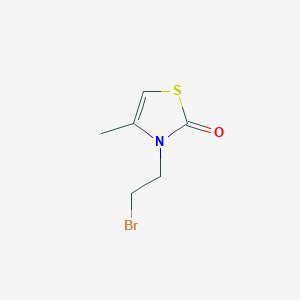

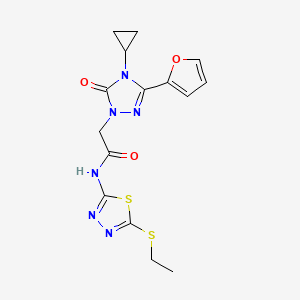
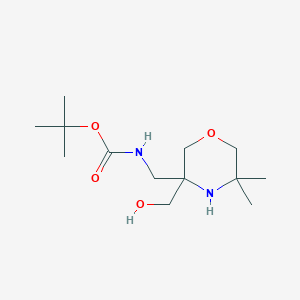


![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)



